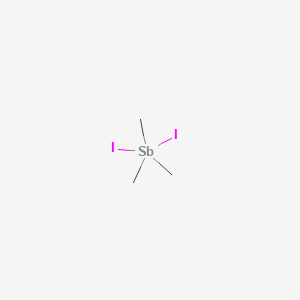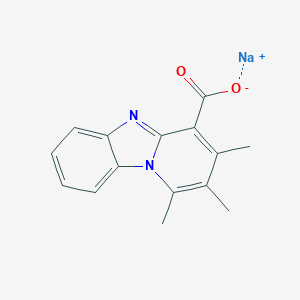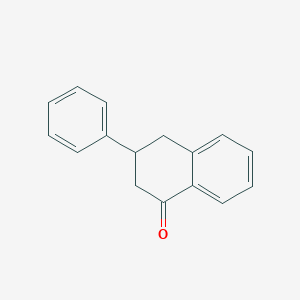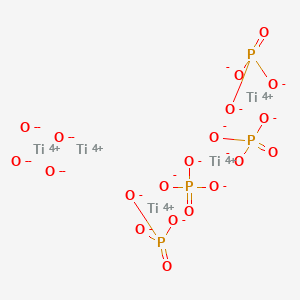
Oxygen(2-);titanium(4+);tetraphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxygen(2-);titanium(4+);tetraphosphate, also known as TiOPP, is a titanium-based compound that has been extensively studied for its potential applications in various fields. This compound has been found to possess unique properties that make it suitable for use in scientific research.
Mécanisme D'action
The mechanism of action of Oxygen(2-);titanium(4+);tetraphosphate is based on its ability to absorb light energy and transfer it to surrounding molecules. This process leads to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The ROS generated by Oxygen(2-);titanium(4+);tetraphosphate can also be used to destroy cancer cells and bacteria.
Effets Biochimiques Et Physiologiques
Oxygen(2-);titanium(4+);tetraphosphate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. Oxygen(2-);titanium(4+);tetraphosphate has also been found to stimulate the production of collagen in cells, which makes it suitable for use in tissue engineering.
Avantages Et Limitations Des Expériences En Laboratoire
Oxygen(2-);titanium(4+);tetraphosphate has several advantages for use in lab experiments. It is easy to synthesize, stable in solution, and has a long shelf life. However, Oxygen(2-);titanium(4+);tetraphosphate is also highly reactive and can induce oxidative stress in cells, which can be a limitation for some experiments.
Orientations Futures
There are several future directions for the use of Oxygen(2-);titanium(4+);tetraphosphate in scientific research. One potential application is in the development of new cancer therapies. Oxygen(2-);titanium(4+);tetraphosphate has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new treatments. Oxygen(2-);titanium(4+);tetraphosphate could also be used as a biomaterial for tissue engineering, as it has been shown to stimulate the production of collagen in cells. Additionally, Oxygen(2-);titanium(4+);tetraphosphate could be used as a photocatalyst for the degradation of organic pollutants in water. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, Oxygen(2-);titanium(4+);tetraphosphate is a titanium-based compound that has been extensively studied for its potential applications in various fields. It has been found to possess unique properties that make it suitable for use in scientific research. Oxygen(2-);titanium(4+);tetraphosphate has been used as a photocatalyst, a drug delivery system, and a biomaterial for tissue engineering. Its mechanism of action is based on its ability to absorb light energy and transfer it to surrounding molecules, leading to the formation of ROS that can induce oxidative stress in cells. Oxygen(2-);titanium(4+);tetraphosphate has several advantages for use in lab experiments, but its highly reactive nature can also be a limitation. There are several future directions for the use of Oxygen(2-);titanium(4+);tetraphosphate in scientific research, including the development of new cancer therapies, the use as a biomaterial for tissue engineering, and the use as a photocatalyst for the degradation of organic pollutants in water.
Méthodes De Synthèse
Oxygen(2-);titanium(4+);tetraphosphate can be synthesized by a simple precipitation reaction between titanium(IV) chloride, sodium phosphate, and sodium hydroxide. The resulting compound is then purified through a series of washing and drying steps.
Applications De Recherche Scientifique
Oxygen(2-);titanium(4+);tetraphosphate has been extensively studied for its potential applications in various fields. It has been found to possess unique properties that make it suitable for use in scientific research. Oxygen(2-);titanium(4+);tetraphosphate has been used as a photocatalyst, a drug delivery system, and a biomaterial for tissue engineering.
Propriétés
Numéro CAS |
12738-90-8 |
|---|---|
Nom du produit |
Oxygen(2-);titanium(4+);tetraphosphate |
Formule moléculaire |
O20P4Ti5 |
Poids moléculaire |
683.22 g/mol |
Nom IUPAC |
oxygen(2-);titanium(4+);tetraphosphate |
InChI |
InChI=1S/4H3O4P.4O.5Ti/c4*1-5(2,3)4;;;;;;;;;/h4*(H3,1,2,3,4);;;;;;;;;/q;;;;4*-2;5*+4/p-12 |
Clé InChI |
IZPCAZCWANUYEB-UHFFFAOYSA-B |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
Synonymes |
Titanium oxide phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



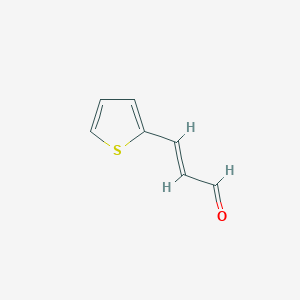
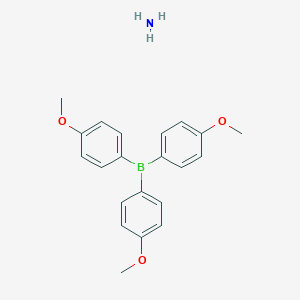
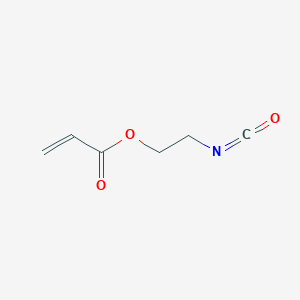

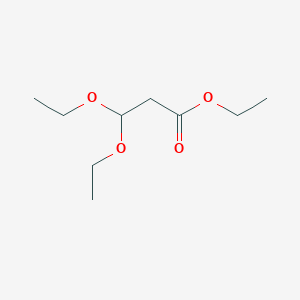

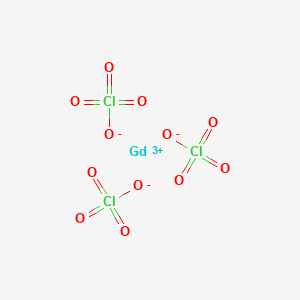
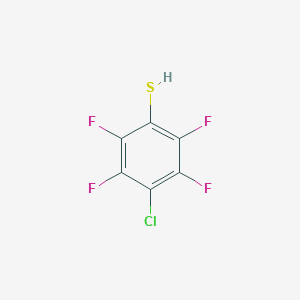
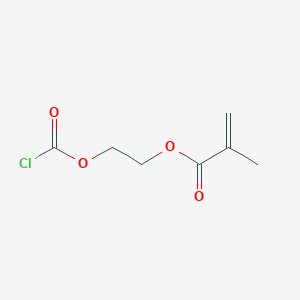
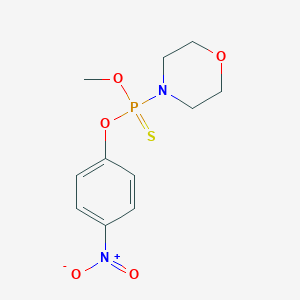
![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
